Methyl-2-Methyltetrahydrofuran-2-carboxylat

Übersicht

Beschreibung

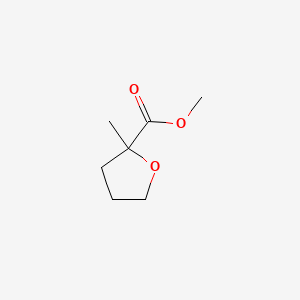

Methyl 2-Methyltetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless to yellow liquid that is used as an intermediate in various chemical reactions and industrial processes. This compound is known for its stability and versatility in synthetic chemistry .

Wissenschaftliche Forschungsanwendungen

Methyl 2-Methyltetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

Target of Action

Methyl 2-Methyltetrahydrofuran-2-carboxylate (MeTHFC) is a chemical compound that is primarily used as a raw material and intermediate in various chemical industries . The primary targets of MeTHFC are the biochemical processes involved in the synthesis of various products, such as medicines, pesticides, and dyes .

Mode of Action

The mode of action of MeTHFC involves its interaction with specific catalysts. For instance, in the hydrogenation of biomass-derived methyl furoate, MeTHFC interacts with Ni–SiO2 catalysts . The catalyst with 50 wt% Ni loading displays an excellent performance with a high conversion under mild reaction conditions .

Biochemical Pathways

The synthesis of MeTHFC involves the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into MeTHFC . This process affects the biochemical pathways involved in the production of MeTHFC from biomass-based furfural .

Pharmacokinetics

It’s known that methfc is a colorless to yellow liquid at room temperature .

Result of Action

The result of MeTHFC’s action is the production of valuable intermediates used in various chemical industries. For instance, tetrahydrofuran-2-carboxylic acid (THFCA) hydrolyzed from MeTHFC can be hydrogenated to 5-hydroxyvalerate acid or δ-valerolactone, the promising monomers for biodegradable polyesters .

Action Environment

The action of MeTHFC is influenced by environmental factors. For instance, the hydrogenation activity of methyl furoate, a precursor to MeTHFC, is very low due to the aromatic properties of the furan ring and the passivation effect of the ester substituent in the methyl furoate molecule . Additionally, the storage and shipping temperature for MeTHFC is room temperature , indicating that temperature can influence its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-Methyltetrahydrofuran-2-carboxylate is typically synthesized through the hydrogenation of methyl furoate. The process involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation using nickel-silica catalysts. The reaction conditions include mild temperatures and pressures to achieve high conversion rates .

Industrial Production Methods

In industrial settings, the production of Methyl 2-Methyltetrahydrofuran-2-carboxylate follows similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-Methyltetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is commonly used.

Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted tetrahydrofuran derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.

Tetrahydrofuran: A widely used solvent in organic synthesis with different reactivity and properties.

Methyl furoate: A precursor in the synthesis of Methyl 2-Methyltetrahydrofuran-2-carboxylate.

Uniqueness

Methyl 2-Methyltetrahydrofuran-2-carboxylate is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable intermediate in both research and industrial applications .

Biologische Aktivität

Methyl 2-methyltetrahydrofuran-2-carboxylate (CAS No. 37443-42-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and applications based on diverse research findings.

Methyl 2-methyltetrahydrofuran-2-carboxylate is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless to brown liquid |

| Boiling Point | 180 °C |

| Purity | ≥ 98% (GC) |

| Density | 1.11 g/cm³ |

The compound is a colorless to brown clear liquid with a boiling point of 180 °C and a density of 1.11 g/cm³, indicating its potential stability under various conditions .

Toxicological Profile

Research indicates that methyl 2-methyltetrahydrofuran-2-carboxylate exhibits low toxicity levels. A safety assessment highlighted that it is rapidly metabolized with low bioaccumulation potential, suggesting minimal long-term effects on human health when used appropriately . The compound does not raise concerns for genotoxicity, and various studies have established No Observed Adverse Effect Levels (NOAELs) in animal models .

Pharmacological Applications

Methyl 2-methyltetrahydrofuran-2-carboxylate has been evaluated for its role as a solvent in food extraction processes, particularly as a safer alternative to traditional solvents like hexane. Its use in extracting oils and proteins from plant sources has been proposed due to its favorable safety profile . Furthermore, it has been investigated for its potential applications in drug formulation and delivery systems.

Case Studies

- Extraction Solvent in Food Industry : A study assessed the safety of using methyl 2-methyltetrahydrofuran-2-carboxylate as an extraction solvent for food additives. The findings indicated that it could effectively replace more hazardous solvents while maintaining extraction efficiency .

- Biomass-Derived Solvent : Research highlighted the compound's role as a biomass-derived solvent, emphasizing its non-mutagenic and non-genotoxic properties. This makes it an attractive option for green chemistry applications, reducing the environmental impact associated with conventional solvents .

Summary of Findings

The biological activity of methyl 2-methyltetrahydrofuran-2-carboxylate suggests that it is a promising compound with applications in both the food industry and pharmaceuticals. Its low toxicity and favorable metabolic profile make it suitable for further exploration in various scientific fields.

Future Research Directions

Future studies should focus on:

- In Vivo Studies : To further evaluate the pharmacokinetics and long-term safety of methyl 2-methyltetrahydrofuran-2-carboxylate.

- Expanded Applications : Investigating its efficacy in other industrial applications beyond food extraction.

- Mechanistic Studies : Understanding the underlying mechanisms of its biological activity to optimize its use in therapeutic contexts.

Eigenschaften

IUPAC Name |

methyl 2-methyloxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJSQEOFZMFXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704885 | |

| Record name | Methyl 2-methyloxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218915-91-3 | |

| Record name | Methyl 2-methyloxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.